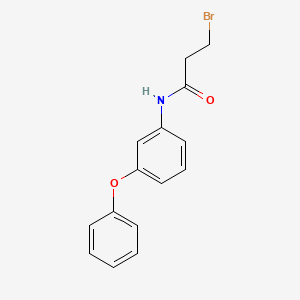![molecular formula C21H21NO2 B14235566 2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- CAS No. 332904-99-1](/img/structure/B14235566.png)
2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- is a complex organic compound with a unique structure that includes a butanone backbone, a methoxyphenyl group, and a naphthalenyl group
Preparation Methods
The synthesis of 2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the butanone backbone, followed by the introduction of the methoxyphenyl and naphthalenyl groups through various coupling reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyphenyl and naphthalenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a biological system or its application in a chemical reaction.
Comparison with Similar Compounds
Similar compounds to 2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- include other butanone derivatives with different substituents on the phenyl and naphthalenyl groups. These compounds may have similar chemical properties but differ in their specific reactivity and applications. The uniqueness of 2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
332904-99-1 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4S)-4-(4-methoxyanilino)-4-naphthalen-1-ylbutan-2-one |
InChI |
InChI=1S/C21H21NO2/c1-15(23)14-21(22-17-10-12-18(24-2)13-11-17)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,21-22H,14H2,1-2H3/t21-/m0/s1 |
InChI Key |
DDJZBQCORUZUCE-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)CC(C1=CC=CC2=CC=CC=C21)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)


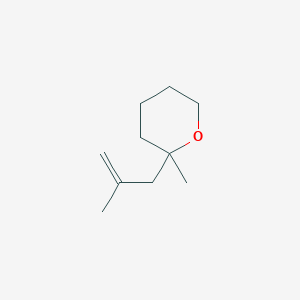
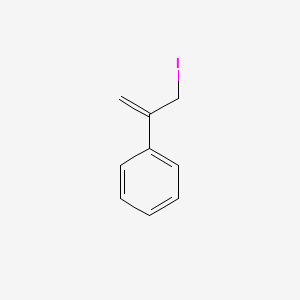
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
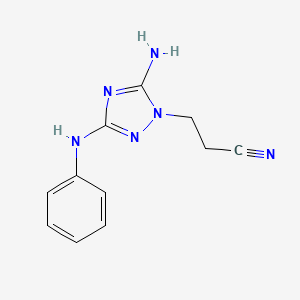
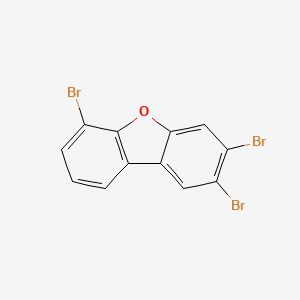
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

